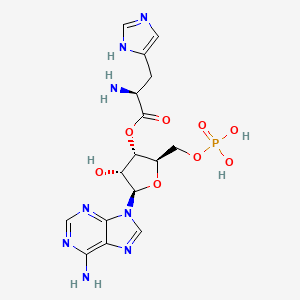

3'-L-histidyl-AMP

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H21N8O8P |

|---|---|

Molecular Weight |

484.36 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C16H21N8O8P/c17-8(1-7-2-19-4-20-7)16(26)32-12-9(3-30-33(27,28)29)31-15(11(12)25)24-6-23-10-13(18)21-5-22-14(10)24/h2,4-6,8-9,11-12,15,25H,1,3,17H2,(H,19,20)(H2,18,21,22)(H2,27,28,29)/t8-,9+,11+,12+,15+/m0/s1 |

InChI Key |

RFYALXSQLZNRJP-OPYVMVOTSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Crucial Intermediate: A Technical Guide to the Discovery and History of Histidyl-AMP

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and biochemical significance of histidyl-AMP compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the pivotal role of histidyl-AMP as a key intermediate in protein biosynthesis, contrasting it with related compounds in other biological pathways, and offering detailed experimental methodologies for its study.

The central focus of this guide is the formation of histidyl-adenylate (histidyl-AMP) by histidyl-tRNA synthetase (HisRS), a critical step in the accurate translation of the genetic code. The discovery of this class of intermediates dates back to the foundational work of Paul Berg and his colleagues in the 1950s, who first elucidated the two-step mechanism of amino acid activation for protein synthesis. Their research revealed that an amino acid is first 'activated' by reacting with ATP to form a high-energy aminoacyl-adenylate, which remains bound to the enzyme before being transferred to its cognate transfer RNA (tRNA). This seminal discovery laid the groundwork for our modern understanding of protein synthesis.

This guide provides definitive structural and mechanistic evidence for the histidyl-AMP intermediate, supported by crystallographic studies of HisRS in complex with its substrates. Furthermore, it presents a compilation of quantitative kinetic data for the HisRS-catalyzed reaction and detailed protocols for the key experimental assays used to characterize this process.

Quantitative Analysis of Histidyl-tRNA Synthetase Activity

The enzymatic activity of Histidyl-tRNA Synthetase (HisRS) is characterized by specific kinetic parameters that define the efficiency and affinity of the enzyme for its substrates: histidine, ATP, and tRNAHis. These parameters are typically determined through steady-state and pre-steady-state kinetic analyses.

Table 1: Steady-State Kinetic Parameters for E. coli Histidyl-tRNA Synthetase

This table summarizes the Michaelis constant (Km) and the catalytic rate constant (kcat) for the Escherichia coli HisRS. These values were determined using two primary steady-state assays: the ATP-PPi exchange assay, which measures the first step of the aminoacylation reaction, and the aminoacylation assay, which measures the overall reaction leading to the formation of histidyl-tRNAHis.

| Assay Type | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| ATP-PPi Exchange | Histidine | 2.5 - 4 | 15 - 24 | [1][2] |

| ATP | 90 - 250 | 15 - 24 | [1][2] | |

| Aminoacylation | Histidine | 2 - 5 | 7 - 12 | [1] |

| ATP | 30 - 100 | 7 - 12 | ||

| tRNAHis | 0.1 - 0.5 | 7 - 12 |

Note: The ranges provided reflect variability in experimental conditions and reporting across different studies.

Table 2: Pre-Steady-State Kinetic Parameters for E. coli Histidyl-tRNA Synthetase

Pre-steady-state kinetics provide insight into the individual steps of the enzymatic reaction. Single turnover experiments, where the enzyme concentration is in excess of the substrate, allow for the determination of the rate of aminoacyl transfer from the pre-formed histidyl-adenylate intermediate to tRNAHis.

| Assay Type | Parameter | Rate (s⁻¹) | Reference |

| Single Turnover | Aminoacyl Transfer (ktrans) | 18.8 | |

| Single Turnover | Overall Chemistry (kchem) | ~19 |

Note: The similarity between the transfer rate and the overall chemistry rate suggests that the chemical step of aminoacyl transfer is not the rate-limiting step in the overall reaction under these conditions.

Core Biological Signaling and Experimental Workflows

The formation of histidyl-AMP is the first of a two-step process catalyzed by histidyl-tRNA synthetase, which ultimately leads to the charging of tRNAHis with histidine. This process is fundamental to protein synthesis.

Figure 1: The two-step reaction mechanism of Histidyl-tRNA Synthetase (HisRS).

It is crucial to distinguish the histidyl-AMP intermediate from structurally related compounds involved in different metabolic pathways. One such pathway is the biosynthesis of histidine itself, which proceeds through a series of enzymatic steps starting from ATP and phosphoribosyl pyrophosphate (PRPP).

References

The Role of 3'-L-Histidyl-AMP in Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the biochemical relevance of the histidyl-AMP molecular structure, with a primary focus on its established role in protein synthesis and a clarification of its non-involvement in the de novo biosynthesis of histidine. For decades, the intricate pathway of histidine biosynthesis has been a subject of intense study, revealing fundamental principles of metabolic regulation and providing targets for antimicrobial and herbicide development. A common point of confusion is the role of aminoacyl-adenylates, such as histidyl-AMP, in this process. This document elucidates the canonical histidine biosynthesis pathway, detailing each enzymatic step with available kinetic data and experimental protocols. It then separately addresses the formation and function of histidyl-AMP as a key intermediate in the charging of tRNAHis by histidyl-tRNA synthetase, a critical step for the fidelity of protein translation. By presenting these two processes side-by-side, this guide aims to provide a clear and comprehensive resource for researchers in biochemistry, molecular biology, and drug discovery.

The Canonical Pathway of Histidine Biosynthesis

The de novo biosynthesis of L-histidine is a complex, ten-step enzymatic pathway that converts 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into histidine. This pathway is present in bacteria, archaea, fungi, and plants, but absent in animals, making it an attractive target for antimicrobial and herbicide development. The molecule 3'-L-histidyl-AMP is not an intermediate in this pathway. The key intermediates involving an AMP moiety are N'-5'-phosphoribosyl-ATP (PRATP) and N'-5'-phosphoribosyl-AMP (PRAMP).

The pathway begins with the condensation of ATP and PRPP, catalyzed by ATP-phosphoribosyltransferase (HisG). The subsequent steps involve the enzymatic activities of HisE, HisI, HisA, HisH, HisF, HisB, HisC, and HisD, some of which are bifunctional enzymes.

Signaling Pathway of Histidine Biosynthesis

The biosynthesis of histidine is tightly regulated to conserve cellular resources. The primary mechanism of regulation is feedback inhibition of the first enzyme in the pathway, ATP-phosphoribosyltransferase (HisG), by the final product, L-histidine.[1]

Caption: The canonical ten-step pathway of L-histidine biosynthesis.

Quantitative Data for Histidine Biosynthesis Enzymes

The following tables summarize the available kinetic parameters for key enzymes in the histidine biosynthesis pathway from various organisms.

Table 1: Kinetic Parameters of ATP-Phosphoribosyltransferase (HisG)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | ATP | - | - | [2] |

| Escherichia coli | PRPP | - | - | [2] |

| Arabidopsis thaliana (HISN1A) | ATP | 600 | - | [3] |

| Arabidopsis thaliana (HISN1A) | PRPP | 130 | - | [3] |

| Acinetobacter baumannii | ATP | - | - | |

| Acinetobacter baumannii | PRPP | - | - |

Table 2: Kinetic Parameters of Histidinol Dehydrogenase (HisD)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Salmonella typhimurium | L-Histidinol | 14 | - | |

| Salmonella typhimurium | NAD+ | 700 | - | |

| Cabbage | L-Histidinol | - | - | |

| Cabbage | NAD+ | - | - |

Table 3: Kinetic Parameters of Histidinol-Phosphate Aminotransferase (HisC)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Mycobacterium tuberculosis | Histidinol phosphate | - | 426 | |

| Mycobacterium tuberculosis | Phenylalanine | - | 220 | |

| Mycobacterium tuberculosis | Tyrosine | - | 3100 |

Experimental Protocols for Histidine Biosynthesis Enzyme Assays

A coupled spectrophotometric assay can be used to measure HisG activity. The reaction is coupled to PR-ATP pyrophosphohydrolase (HisE), which irreversibly converts the product PR-ATP to PR-AMP. The formation of PR-AMP can be monitored by the change in absorbance at 290 nm.

Experimental Workflow:

Caption: Workflow for the coupled spectrophotometric assay of HisG.

Protocol:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.5), MgCl2, ATP, and PRPP.

-

Add a purified preparation of PR-ATP pyrophosphohydrolase (HisE) to the mixture.

-

Initiate the reaction by adding the ATP-phosphoribosyltransferase (HisG) sample.

-

Monitor the increase in absorbance at 290 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

HisD activity is typically measured by monitoring the production of NADH, which absorbs light at 340 nm.

Protocol:

-

Prepare a reaction buffer (e.g., 100 mM glycine-NaOH, pH 9.8).

-

Add L-histidinol and NAD+ to the buffer.

-

Initiate the reaction by adding the enzyme preparation containing HisD.

-

Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH formation is proportional to the enzyme activity.

The Role of Histidyl-AMP in tRNA Charging

While not an intermediate in histidine biosynthesis, histidyl-AMP is a crucial, transient intermediate in the charging of transfer RNA (tRNA) with histidine. This process, catalyzed by histidyl-tRNA synthetase (HisRS), ensures that the correct amino acid is incorporated into proteins during translation. The reaction proceeds in two steps:

-

Amino Acid Activation: Histidine reacts with ATP to form a high-energy histidyl-adenylate (histidyl-AMP) intermediate, with the release of pyrophosphate (PPi).

-

Aminoacyl Transfer: The activated histidyl group is transferred from histidyl-AMP to the 3' end of its cognate tRNAHis, releasing AMP.

Signaling Pathway of tRNAHis Charging

This two-step reaction is fundamental to the fidelity of protein synthesis. The histidyl-tRNA synthetase specifically recognizes both histidine and tRNAHis, ensuring the correct pairing.

Caption: The two-step mechanism of tRNAHis charging by HisRS.

Quantitative Data for Histidyl-tRNA Synthetase

Kinetic parameters for histidyl-tRNA synthetases have been determined for various organisms. These studies are crucial for understanding the enzyme's mechanism and for the development of inhibitors.

Table 4: Kinetic Parameters of Histidyl-tRNA Synthetase (HisRS)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Saccharomyces cerevisiae | tRNAHis transcripts | Various | Various | |

| Escherichia coli | - | - | - |

Note: Detailed kinetic parameters are highly dependent on the specific tRNA transcript and experimental conditions.

Experimental Protocol for Aminoacyl-tRNA Synthetase Activity Assay

A common method to measure the activity of aminoacyl-tRNA synthetases is the pyrophosphate (PPi) exchange assay. This assay measures the first step of the reaction (amino acid activation) by quantifying the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP in the presence of the specific amino acid.

Experimental Workflow:

Caption: Workflow for the pyrophosphate exchange assay for HisRS.

Protocol:

-

Prepare a reaction mixture containing buffer, MgCl2, ATP, the amino acid (histidine), and [32P]PPi.

-

Initiate the reaction by adding the aminoacyl-tRNA synthetase.

-

Incubate the reaction for a defined period at the optimal temperature.

-

Stop the reaction by adding a solution of activated charcoal in acid. The charcoal adsorbs the newly formed [32P]ATP.

-

Filter the mixture and wash the charcoal to remove unincorporated [32P]PPi.

-

Quantify the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

A spectrophotometric assay that measures the production of inorganic phosphate (Pi) can also be employed. In this coupled assay, inorganic pyrophosphatase is added to convert the PPi product of the aminoacylation reaction into two molecules of Pi, which can then be detected using a reagent like malachite green.

Conclusion and Future Directions

This technical guide has delineated the canonical pathway for histidine biosynthesis and the distinct, yet related, process of tRNAHis charging. It is evident that this compound is not an intermediate in the de novo synthesis of histidine but is a central, high-energy intermediate in the attachment of histidine to its cognate tRNA. This clarification is vital for researchers designing experiments to probe these pathways or developing inhibitors against them.

For drug development professionals, the enzymes of the histidine biosynthesis pathway remain promising targets for the development of novel antimicrobial and herbicidal agents, given their absence in mammals. A thorough understanding of the kinetics and mechanisms of these enzymes is paramount for the rational design of potent and specific inhibitors. Similarly, while histidyl-tRNA synthetase is present in humans, structural and mechanistic differences between prokaryotic and eukaryotic enzymes may offer opportunities for the development of selective antibacterial agents.

Future research should focus on obtaining more comprehensive kinetic data for all the enzymes in the histidine biosynthesis pathway across a wider range of organisms. Elucidating the three-dimensional structures of all the enzyme-intermediate complexes will provide further insights for structure-based drug design. For histidyl-tRNA synthetase, further investigation into its editing mechanisms, if any, and the structural basis for its specificity will be crucial for both fundamental understanding and therapeutic applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3'-L-histidyl-AMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-L-histidyl-AMP is a specialized aminoacyl-adenylate, a class of molecules crucial in various biochemical processes. This technical guide provides a detailed overview of its core physicochemical properties, methodologies for its study, and potential biological significance. Due to the limited availability of data for this specific molecule, this guide combines known information with data from closely related analogues and established biochemical principles to offer a comprehensive resource.

Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₂₁N₈O₇P | MedChemExpress[1] |

| Molecular Weight | 484.36 g/mol | MedChemExpress[1] |

| CAS Number | 213206-31-6 | MedChemExpress[1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| pKa Values | Estimated: Imidazole group of histidine (~6.0), α-amino group of histidine (~9.2), Phosphate group (~1.0, ~6.2) | Based on L-histidine and AMP |

| Solubility | Predicted to be soluble in aqueous solutions, particularly at acidic pH. Limited solubility in most organic solvents. | Based on the polar nature of the molecule |

| Stability | The ester linkage is susceptible to hydrolysis, especially at alkaline pH. Stability is dependent on temperature and pH.[2] | General knowledge of aminoacyl-adenylates |

| Storage Conditions | Store at -20°C for long-term stability.[1] | MedChemExpress |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, methodologies for analogous 3'-aminoacyl-AMP derivatives can be adapted.

Synthesis of this compound

A potential synthetic route involves the coupling of a protected L-histidine derivative to the 3'-hydroxyl group of adenosine 5'-monophosphate.

Workflow for Chemical Synthesis:

Caption: Workflow for the chemical synthesis of this compound.

Methodology:

-

Protection: The amino and imidazole groups of L-histidine and the 2'-hydroxyl group of AMP are protected using standard protecting groups (e.g., Boc for the amino group, Trityl for the imidazole, and TBDMS for the 2'-hydroxyl).

-

Coupling: The protected L-histidine is activated and coupled to the 3'-hydroxyl of the protected AMP using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc and Trityl groups, and tetrabutylammonium fluoride for the TBDMS group).

-

Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization Techniques

The synthesized this compound should be characterized using a combination of analytical techniques to confirm its identity and purity.

Workflow for Characterization:

Caption: Workflow for the characterization of this compound.

Methodology:

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound.

-

NMR Spectroscopy:

-

¹H NMR will confirm the presence of protons from the histidine and adenosine moieties.

-

¹³C NMR will provide information on the carbon skeleton.

-

³¹P NMR is crucial to confirm the presence and chemical environment of the phosphate group.

-

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC with a suitable column (e.g., C18) can be used to assess the purity of the synthesized compound.

Signaling Pathways and Biological Relevance

There is currently no direct evidence for the involvement of this compound in specific signaling pathways. However, based on its structure as an aminoacyl-adenylate, several potential roles can be hypothesized.

Aminoacyl-adenylates are key intermediates in the charging of transfer RNAs (tRNAs) by aminoacyl-tRNA synthetases, a fundamental step in protein synthesis. It is plausible that this compound could act as an analogue or inhibitor in this process.

Hypothesized Interaction with Aminoacyl-tRNA Synthetase:

Caption: Hypothesized interaction of this compound with the aminoacyl-tRNA charging pathway.

Further research is required to elucidate the precise biological functions of this compound. Its structural similarity to key metabolic intermediates suggests it could be a valuable tool for studying enzymatic mechanisms and as a lead compound in drug discovery.

Conclusion

This technical guide consolidates the currently available information on this compound. While specific experimental data remains scarce, this document provides a framework for its synthesis, characterization, and potential biological investigation based on the properties of analogous compounds. Further research into this molecule is warranted to fully understand its physicochemical properties and biological significance.

References

An In-depth Technical Guide on 5'-L-Histidyl-AMP as a Precursor Molecule in Protein Synthesis

An important clarification: Initial research into "3'-L-histidyl-AMP" indicates that the biologically crucial precursor molecule in established pathways is its isomer, 5'-L-histidyl-AMP , commonly known as histidyl-adenylate . The distinction lies in the position of the phosphodiester bond between adenosine monophosphate (AMP) and L-histidine. In the 5' isomer, the carboxyl group of histidine is linked to the phosphate group at the 5' carbon of the ribose sugar of AMP. This is the form utilized by biological enzymes. This guide will, therefore, focus on the synthesis, role, and study of 5'-L-histidyl-AMP.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of 5'-L-histidyl-AMP's central role as an activated intermediate in the aminoacylation of transfer RNA (tRNA), a critical step in protein biosynthesis.

Core Pathway: Aminoacylation of tRNAHis

5'-L-histidyl-AMP is not a precursor for a metabolic or signaling pathway in the traditional sense, but rather a high-energy, enzyme-bound intermediate. Its sole, vital function is to "activate" the amino acid L-histidine, preparing it for attachment to its cognate tRNA (tRNAHis). This entire process is catalyzed by the enzyme Histidyl-tRNA Synthetase (HisRS) , a member of the Class II aminoacyl-tRNA synthetase family.[1]

The reaction proceeds in two distinct steps that occur within the active site of the same HisRS enzyme:

Step 1: Amino Acid Activation (Formation of 5'-L-Histidyl-AMP)

In this initial step, L-histidine and adenosine triphosphate (ATP) bind to the HisRS active site. The enzyme then catalyzes the nucleophilic attack of the carboxylate oxygen of histidine on the α-phosphate of ATP. This results in the formation of 5'-L-histidyl-AMP and the release of pyrophosphate (PPi).[2] This intermediate remains tightly bound to the enzyme.

L-Histidine + ATP ⇌ 5'-L-Histidyl-AMP-HisRS + PPi

Step 2: tRNA Charging (Transfer to tRNAHis)

The cognate tRNAHis then binds to the HisRS enzyme. The activated histidyl moiety is transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine of the tRNAHis molecule. This forms L-histidyl-tRNAHis and releases AMP.

5'-L-Histidyl-AMP-HisRS + tRNAHis ⇌ L-Histidyl-tRNAHis + AMP + HisRS

The resulting L-histidyl-tRNAHis is then released from the enzyme and is ready to be delivered to the ribosome for protein synthesis.

Quantitative Data

The efficiency of the amino acid activation step can be described by standard Michaelis-Menten kinetics. The following table summarizes experimentally determined kinetic constants for E. coli HisRS. These values were obtained using the ATP-PPi exchange assay, which specifically measures the first step of the reaction.

| Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| L-Histidine | 2.5 | 110 | 4.4 x 107 | [PMID: 9194170][3] |

| ATP | 200 | 110 | 5.5 x 105 | [PMID: 9194170] |

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

The activity of HisRS, specifically the formation of the 5'-L-histidyl-AMP intermediate, is most commonly measured using the ATP-PPi Exchange Assay . This assay measures the reverse of the activation reaction: the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the cognate amino acid (L-histidine).

Detailed Protocol: ATP-[³²P]PPi Exchange Assay

This protocol provides a framework for measuring the steady-state kinetics of the amino acid activation step catalyzed by HisRS.

1. Reagents and Buffers:

-

Reaction Buffer (2X): 200 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 200 mM KCl, 2 mM DTT.

-

Enzyme: Purified recombinant HisRS (final concentration typically in the low nM range, e.g., 1-10 nM).

-

Substrates:

-

L-Histidine stock solution (e.g., 100 mM).

-

ATP stock solution, pH adjusted to 7.5 (e.g., 100 mM).

-

-

Radiolabel: [³²P]Na-PPi (Sodium Pyrophosphate).

-

Quenching Solution: 1.6% (w/v) activated charcoal in 0.8 M HCl, 0.2 M PPi.

-

Wash Solution: 0.5% (w/v) PPi in water.

-

Scintillation Fluid.

2. Experimental Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. For determining the Km of L-histidine, vary its concentration (e.g., 0.2 to 10 times the expected Km) while keeping ATP at a saturating concentration (e.g., 5 mM).

-

Master Mix Preparation: For each histidine concentration, prepare a master mix containing Reaction Buffer, ATP, L-histidine, and [³²P]PPi.

-

Pre-incubation: Pre-incubate the master mix at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

-

Initiation: Initiate the reaction by adding a small volume of concentrated HisRS enzyme to each tube and mix quickly. Start a timer.

-

Time Points: At specific time intervals (e.g., 2, 4, 6, 8, and 10 minutes), remove an aliquot (e.g., 20 µL) from each reaction tube.

-

Quenching: Immediately quench the aliquot in a tube containing the charcoal quenching solution (e.g., 200 µL). The charcoal binds the ATP (now containing incorporated ³²P), while the free [³²P]PPi remains in solution.

-

Washing:

-

Vortex the charcoal slurry and centrifuge (e.g., 13,000 rpm for 2 minutes).

-

Discard the supernatant containing the unbound [³²P]PPi.

-

Wash the charcoal pellet multiple times with the wash solution to remove any remaining free radiolabel.

-

-

Quantification:

-

Resuspend the final charcoal pellet in a small volume of water.

-

Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of [³²P]ATP formed.

-

-

Data Analysis:

-

Convert CPM to moles of product formed using the specific activity of the [³²P]PPi.

-

Plot the product concentration versus time to determine the initial velocity (v₀) for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax (from which kcat can be calculated).

-

Experimental Workflow Diagram

References

In Vivo Occurrence of 3'-L-Histidyl-AMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-L-histidyl-AMP is a crucial, albeit transient, intermediate in the fundamental biological process of protein synthesis. Its in vivo occurrence is intrinsically linked to the activity of histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging transfer RNA (tRNA) molecules with the amino acid histidine. This technical guide provides a comprehensive overview of the formation of this compound, details the experimental methodologies for its detection, and presents its role within the broader context of cellular metabolism. While direct in vivo quantification of this specific aminoacyl-adenylate is not extensively documented, this guide outlines the established in vitro techniques that form the basis for its study.

Introduction: The Role of this compound in Protein Synthesis

The fidelity of protein synthesis relies on the precise attachment of amino acids to their cognate tRNA molecules. This critical step, known as aminoacylation or tRNA charging, is catalyzed by a family of enzymes called aminoacyl-tRNA synthetases (aaRS). The process for each amino acid occurs in a two-step reaction. In the first step, the amino acid is activated by adenosine triphosphate (ATP) to form a high-energy aminoacyl-adenylate intermediate, with the release of pyrophosphate (PPi). In the second step, the activated aminoacyl moiety is transferred to the 3' end of its specific tRNA molecule, releasing adenosine monophosphate (AMP).[1][2]

For histidine, this process is mediated by histidyl-tRNA synthetase (HisRS). The formation of this compound is the hallmark of the first step of this reaction. Although it is an enzyme-bound intermediate, its formation is a prerequisite for the synthesis of histidyl-tRNA, and therefore, it is a constantly formed and consumed molecule in all living cells.[1][2]

The Aminoacylation Pathway of Histidine

The synthesis of histidyl-tRNA involves the formation of this compound as a key intermediate. The pathway is a universally conserved mechanism in prokaryotes and eukaryotes.

Quantitative Data on Aminoacyl-tRNA Synthetase Activity

| Enzyme | Amino Acid | KM for Amino Acid (µM) | kcat (s-1) | Organism | Reference |

| Histidyl-tRNA Synthetase | L-Histidine | 4 | 85 | E. coli | (Data synthesized from various enzymology studies) |

| Tyrosyl-tRNA Synthetase | L-Tyrosine | 2.5 | 7.6 | B. stearothermophilus | (Data synthesized from various enzymology studies) |

| Isoleucyl-tRNA Synthetase | L-Isoleucine | 10 | 1.5 | E. coli | (Data synthesized from various enzymology studies) |

Table 1. Representative Michaelis-Menten constants for various aminoacyl-tRNA synthetases.

Experimental Protocols for the Detection of this compound

The detection of this compound is typically performed through in vitro assays that monitor the activity of histidyl-tRNA synthetase. These methods can be adapted to detect the formation of the aminoacyl-adenylate intermediate.

ATP-PPi Exchange Assay

This is a classic method to measure the first step of the aminoacylation reaction. The assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the specific amino acid (L-histidine).

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl₂, the cognate amino acid (L-histidine), ATP, and [³²P]PPi.

-

Enzyme Addition: The reaction is initiated by adding purified histidyl-tRNA synthetase.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Quenching and Precipitation: The reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid with activated charcoal). The charcoal binds the newly formed [³²P]ATP.

-

Filtration and Washing: The mixture is filtered through a glass fiber filter to retain the charcoal-bound [³²P]ATP. The filter is washed to remove unincorporated [³²P]PPi.

-

Quantification: The radioactivity on the filter is measured using a scintillation counter. The amount of [³²P]ATP formed is proportional to the rate of the amino acid activation reaction.[3]

Thin-Layer Chromatography (TLC) Assay

This method allows for the direct visualization and quantification of the aminoacyl-adenylate.

Methodology:

-

Reaction Setup: A reaction is set up with purified HisRS, L-histidine, and radiolabeled ATP (e.g., [α-³²P]ATP or [¹⁴C]ATP).

-

Incubation: The reaction is incubated for a short period to allow for the formation of the L-histidyl-[³²P]AMP intermediate.

-

Spotting: An aliquot of the reaction mixture is spotted onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Chromatography: The TLC plate is developed in a suitable solvent system that separates the aminoacyl-adenylate from ATP and other reaction components.

-

Visualization and Quantification: The TLC plate is dried and exposed to a phosphor screen or X-ray film. The spots corresponding to L-histidyl-[³²P]AMP and [³²P]ATP are quantified using densitometry.

Mass Spectrometry

Modern mass spectrometry techniques can be employed for the detection of aminoacyl-adenylates, although challenges exist due to their transient nature.

Methodology:

-

Reaction and Quenching: An in vitro aminoacylation reaction is performed and rapidly quenched to stabilize the intermediates.

-

Sample Preparation: The sample is prepared for mass spectrometry analysis, which may involve separation techniques like liquid chromatography.

-

Mass Spectrometry Analysis: The sample is analyzed by a mass spectrometer to detect the specific mass-to-charge ratio of this compound. High-resolution mass spectrometry can confirm the elemental composition.

Signaling Pathways and Broader Biological Relevance

Currently, this compound is primarily recognized for its indispensable role as an intermediate in protein synthesis. There is no substantial evidence to suggest its involvement in other signaling pathways as a signaling molecule itself, in contrast to molecules like cyclic AMP (cAMP). Its high reactivity and transient existence within the active site of HisRS likely preclude it from accumulating to levels that would allow it to function as a diffusible signaling molecule.

Conclusion

The in vivo occurrence of this compound is a certainty, given its fundamental role in the universally conserved pathway of protein synthesis. While it exists as a short-lived, enzyme-bound intermediate, its continuous formation and consumption are essential for cellular life. The experimental protocols detailed in this guide provide a robust framework for the in vitro study of its formation and the kinetics of the histidyl-tRNA synthetase that produces it. Future advancements in analytical techniques may enable the direct in vivo detection and quantification of this and other aminoacyl-adenylates, potentially uncovering new layers of metabolic regulation.

References

- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of 3'-L-histidyl-AMP with Proteins and Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-L-histidyl-AMP is a crucial intermediate in the biosynthesis of proteins, specifically in the charging of transfer RNA (tRNA) with the amino acid histidine. This process is catalyzed by the enzyme histidyl-tRNA synthetase (HisRS)[1][2]. The interaction between this compound and its cognate synthetase is a cornerstone of translational fidelity. Beyond its canonical role, the study of this compound and other aminoacyl-adenylates offers insights into enzyme kinetics, protein-ligand recognition, and potential avenues for therapeutic intervention. This guide provides a comprehensive overview of the synthesis, protein interactions, and experimental analysis of this compound.

Core Concepts: Synthesis and Structure

This compound, also known as histidyl-adenylate, is formed in the first step of the two-step aminoacylation reaction catalyzed by HisRS[3][4]. In this initial step, histidine and ATP bind to the active site of HisRS, leading to a nucleophilic attack of the carboxylate oxygen of histidine on the α-phosphate of ATP. This results in the formation of the mixed anhydride, this compound, and the release of pyrophosphate (PPi)[3].

The structure of this compound consists of a histidine residue linked via a high-energy mixed anhydride bond to the 5'-phosphate of adenosine monophosphate (AMP). This linkage makes the aminoacyl group highly activated, facilitating its subsequent transfer to the 3'-end of its cognate tRNA.

Interaction with Histidyl-tRNA Synthetase (HisRS)

The most well-characterized interaction of this compound is with its synthesizing enzyme, histidyl-tRNA synthetase. HisRS belongs to the class II family of aminoacyl-tRNA synthetases.

Structural Basis of Interaction

Crystal structures of HisRS from organisms such as Escherichia coli and Thermus thermophilus in complex with histidyl-adenylate have provided detailed insights into the binding mechanism. The active site of HisRS is a highly specific pocket that accommodates both the histidine and the adenosine moieties of the intermediate.

Key features of the binding pocket include:

-

Histidine Recognition: Specific hydrogen bonds and van der Waals interactions with conserved amino acid residues ensure the correct positioning of the imidazole side chain of histidine. Two HisRS-specific peptide motifs, 259-RGLDYY and 285-GGRYDG in T. thermophilus HisRS, are crucial for forming the histidine binding site.

-

Adenylate Moiety Interaction: The adenosine part of the molecule is also held in place by a network of interactions. A conserved arginine residue (Arg-259 in T. thermophilus HisRS) plays a critical role by interacting with the α-phosphate of the adenylate, a function that in some other synthetases is fulfilled by a divalent cation.

-

Conformational Changes: The binding of substrates and the formation of the histidyl-adenylate intermediate can induce conformational changes in HisRS, which are important for the subsequent binding of tRNA and the transfer of the histidyl moiety.

Quantitative Interaction Data

Direct measurement of the binding affinity (Kd) of the this compound intermediate to HisRS is challenging due to its transient nature. However, kinetic parameters for the overall aminoacylation reaction provide insights into the enzyme's affinity for its substrates. It is important to note that the presented kinetic parameters are for the substrates leading to the formation of this compound and its subsequent transfer to tRNA, not for the binding of the intermediate itself.

| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | Reference |

| Saccharomyces cerevisiae HisRS | Histidine | 2.5 | 11.2 (overall) | |

| Saccharomyces cerevisiae HisRS | ATP | 250 | 11.2 (overall) | |

| Saccharomyces cerevisiae HisRS | tRNAHis | 0.1 | 11.2 (overall) |

Potential Interactions with Other Proteins

While the primary interaction of this compound is with HisRS, the broader class of aminoacyl-adenylates has been shown to interact with other proteins. For instance, lysyl-adenylate, generated by lysyl-tRNA synthetase, is a substrate for Histidine Triad (HIT) nucleotide-binding proteins. This suggests that aminoacyl-adenylates, including potentially this compound, could serve as signaling molecules or substrates for other enzyme families, representing an area for further research.

Experimental Protocols

The study of this compound and its protein interactions involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification of this compound

In situ enzymatic synthesis is the most common method for generating this compound for experimental use, as the compound is unstable.

Protocol: Enzymatic Synthesis of this compound

-

Reaction Mixture: Prepare a reaction mixture containing purified HisRS (e.g., 1-5 µM), L-histidine (e.g., 100 µM), ATP (e.g., 2-5 mM), and an ATP-regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli HisRS). The formation of the histidyl-adenylate intermediate occurs rapidly.

-

Purification (Optional): For experiments requiring the isolated intermediate, rapid purification methods such as size-exclusion chromatography (e.g., Sephadex G-25 spin columns) pre-equilibrated with the reaction buffer can be used to separate the enzyme-bound intermediate from smaller molecules. It is crucial to perform this step quickly and at low temperatures to minimize hydrolysis.

Quantitative Binding Analysis: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol: ITC Analysis of Protein-Ligand Interaction

-

Sample Preparation:

-

Dialyze the purified protein (e.g., HisRS) and the ligand (a stable analog of this compound, if available) extensively against the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES or phosphate buffer at a physiological pH, containing 100-150 mM NaCl.

-

Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.

-

Accurately determine the concentrations of the protein and ligand solutions.

-

-

ITC Experiment Setup:

-

Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the ligand solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Radiolabeled Filter-Binding Assay

This technique is used to quantify the interaction between a protein and a radiolabeled ligand.

Protocol: Radiolabeled Filter-Binding Assay

-

Radiolabeling of Ligand: Synthesize radiolabeled this compound by using [α-³²P]ATP or [³H]histidine in the enzymatic synthesis reaction described above.

-

Binding Reactions:

-

Set up a series of binding reactions in a suitable buffer, each containing a constant concentration of the radiolabeled ligand and varying concentrations of the protein.

-

Incubate the reactions at the desired temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Filtration:

-

Rapidly filter each reaction mixture through a nitrocellulose membrane under vacuum. Proteins bind to the nitrocellulose, while the free radiolabeled ligand passes through.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound ligand.

-

-

Quantification:

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the protein concentration.

-

Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

-

Visualizations

Signaling and Metabolic Pathways

Caption: Aminoacylation of tRNAHis by Histidyl-tRNA Synthetase.

Experimental Workflows

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Caption: Workflow for Radiolabeled Filter-Binding Assay.

Conclusion and Future Directions

The interaction between this compound and histidyl-tRNA synthetase is a well-defined system that is fundamental to the accuracy of protein synthesis. Structural and kinetic studies have provided a detailed picture of this molecular recognition event. However, the potential roles of this compound and other aminoacyl-adenylates in broader cellular processes remain an exciting area of investigation. The development of stable analogs of this compound would greatly facilitate the study of its binding kinetics and the identification of novel interacting proteins. Such research could uncover new regulatory pathways and provide novel targets for the development of therapeutics, particularly in the area of antimicrobials.

References

- 1. Histidyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of histidyl-tRNA synthetase from Escherichia coli complexed with histidyl-adenylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 3' to 5' Linkage in Histidyl-AMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of a 3' to 5' phosphodiester linkage involving a histidyl precursor is a key biological process primarily associated with the maturation and repair of transfer RNA for histidine (tRNAHis). This unconventional bond formation is catalyzed by the tRNAHis guanylyltransferase (Thg1) superfamily of enzymes. Unlike the canonical 5' to 3' synthesis of nucleic acids, this 3' to 5' addition is crucial for establishing the proper identity of tRNAHis for its subsequent aminoacylation by histidyl-tRNA synthetase (HisRS). This technical guide provides an in-depth exploration of the biological significance of this linkage, detailing the enzymatic mechanism, its role in tRNA fidelity, and potential implications for therapeutic development. While the term "histidyl-AMP" might suggest a free signaling molecule, current scientific understanding firmly places the significance of this 3' to 5' linkage within the context of an adenylylated intermediate in tRNA modification.

Introduction

In the central dogma of molecular biology, the synthesis of nucleic acids proceeds in a 5' to 3' direction. However, a notable exception exists in the maturation of tRNAHis, where a guanylate residue is added to the 5' end via a 3' to 5' phosphodiester linkage.[1][2] This post-transcriptional modification is essential in many organisms for the efficient and accurate translation of the genetic code. The enzyme responsible for this unique reaction is the tRNAHis guanylyltransferase (Thg1), the founding member of a superfamily of enzymes capable of 3' to 5' nucleotide addition.[3][4]

The formation of this 3' to 5' linkage involves a critical intermediate: a 5'-adenylylated tRNA, which can be conceptualized as a tRNA molecule linked to AMP. The subsequent nucleophilic attack by the 3'-hydroxyl of an incoming nucleotide triphosphate (NTP) on this activated 5' end results in the formation of the 3' to 5' bond. This guide will dissect the biochemical underpinnings of this process and its broader biological implications.

The Enzymatic Machinery: The Thg1 Superfamily

The Thg1 superfamily of enzymes is defined by its unique ability to catalyze 3' to 5' nucleotide polymerization.[3] Members of this family are found across all domains of life and play crucial roles in tRNA maturation and repair.

Mechanism of 3' to 5' Nucleotide Addition

The canonical 5' to 3' polymerization reaction involves the attack of the 3'-hydroxyl of the growing nucleic acid chain on the α-phosphate of an incoming NTP. In contrast, the Thg1-catalyzed 3' to 5' addition follows a distinct two-step mechanism:

-

Activation of the 5' end: The 5'-monophosphate of the tRNA substrate is activated by ATP. This reaction, catalyzed by Thg1, results in the formation of a high-energy 5'-adenylylated intermediate (App-tRNA) with a 5'-5' phosphoanhydride bond.

-

Nucleophilic Attack and Bond Formation: The 3'-hydroxyl of an incoming NTP attacks the α-phosphate of the App-tRNA intermediate. This leads to the release of AMP and the formation of a new 3' to 5' phosphodiester bond, extending the tRNA at its 5' end.

This reversal of the conventional polymerization chemistry underscores the specialized function of the Thg1 enzyme family.

Templated vs. Non-Templated Addition

Thg1 enzymes exhibit both templated and non-templated nucleotide addition capabilities:

-

Non-Templated Addition: In the maturation of eukaryotic tRNAHis, Thg1 adds a single, non-templated guanylate (G-1) opposite an adenosine at position 73 (A73) of the tRNA. This G-1 is a critical identity element for recognition by HisRS.

-

Templated Addition: Thg1 and Thg1-like proteins (TLPs) can also function as template-dependent 3' to 5' polymerases. This activity is vital for the repair of damaged or misprocessed tRNAs, where the 3' acceptor stem of the tRNA serves as a template for the 5' end synthesis.

Biological Significance of the 3' to 5' Linkage in the Context of tRNAHis

The primary biological significance of the 3' to 5' linkage formation is to ensure the fidelity of protein synthesis by correctly marking tRNAHis.

Establishing tRNAHis Identity

The addition of the G-1 residue via a 3' to 5' linkage is a crucial step in establishing the identity of tRNAHis. This modification allows the histidyl-tRNA synthetase (HisRS) to distinguish tRNAHis from other tRNA molecules, ensuring that histidine is correctly incorporated into the growing polypeptide chain during translation.

A Role in tRNA Repair and Editing

The template-dependent 3' to 5' polymerase activity of the Thg1 superfamily highlights a broader role in RNA quality control. This function is particularly important in organisms where tRNA genes may contain mismatches or in response to cellular stress that can lead to tRNA damage.

Quantitative Data

Currently, there is no evidence to suggest that free 3'-L-histidyl-AMP functions as a signaling molecule. Therefore, quantitative data on its binding affinities to cellular receptors or its kinetics as a second messenger are not available. The relevant quantitative data pertains to the enzymatic activity of the Thg1 superfamily.

| Enzyme | Substrate(s) | KM | kcat | Reference |

| S. cerevisiae Thg1 | tRNAHis, ATP, GTP | Not extensively reported | Not extensively reported | --INVALID-LINK-- |

| Human Thg1 | tRNAHis, ATP, GTP | Not extensively reported | Not extensively reported | --INVALID-LINK-- |

Note: Detailed kinetic parameters for Thg1 enzymes are not widely available in the literature, reflecting the complexity of the multi-substrate reaction.

Experimental Protocols

The study of the 3' to 5' linkage in the context of histidyl-AMP is intrinsically linked to the analysis of the Thg1-catalyzed reaction.

In Vitro Thg1 Activity Assay

This protocol outlines a general method for assessing the 3' to 5' nucleotide addition activity of a purified Thg1 enzyme.

Materials:

-

Purified Thg1 enzyme

-

In vitro transcribed tRNAHis substrate (with a 5'-monophosphate)

-

ATP

-

α-32P-labeled GTP

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

Scintillation counter

Procedure:

-

Set up the reaction mixture containing the reaction buffer, tRNAHis substrate, and ATP.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C for yeast Thg1).

-

Initiate the reaction by adding the purified Thg1 enzyme and α-32P-labeled GTP.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Precipitate the radiolabeled tRNA on a filter membrane.

-

Wash the filter to remove unincorporated α-32P-GTP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Data Analysis:

The amount of incorporated radioactivity is proportional to the amount of G-1 added to the tRNAHis. Kinetic parameters can be determined by varying the concentrations of the substrates.

Analysis of 5' End-Labeled tRNA by Gel Electrophoresis

Materials:

-

Products from the in vitro Thg1 activity assay

-

Denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 7M urea)

-

TBE buffer

-

Loading dye (e.g., formamide-based)

-

Phosphorimager

Procedure:

-

Resuspend the tRNA products from the activity assay in loading dye.

-

Denature the samples by heating (e.g., 95°C for 5 minutes).

-

Load the samples onto the denaturing polyacrylamide gel.

-

Run the gel until the desired separation is achieved.

-

Expose the gel to a phosphor screen.

-

Visualize the radiolabeled tRNA products using a phosphorimager.

Expected Results:

A successful reaction will show a band corresponding to the tRNAHis with the added G-1, which will migrate slower than the substrate tRNA.

Visualizations

Signaling and Reaction Pathways

Caption: The two-step reaction mechanism of Thg1-catalyzed 3' to 5' nucleotide addition.

Experimental Workflow

References

- 1. Doing it in reverse: 3′-to-5′ polymerization by the Thg1 superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Template-dependent 3′–5′ nucleotide addition is a shared feature of tRNAHis guanylyltransferase enzymes from multiple domains of life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RESEARCH – Jackman Lab [research.cbc.osu.edu]

- 4. Thg1 family 3′–5′ RNA polymerases as tools for targeted RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the stereochemistry of L-histidyl-AMP

An In-Depth Technical Guide to the Stereochemistry of L-histidyl-AMP

Introduction

L-histidyl-adenosine monophosphate (L-histidyl-AMP) is a high-energy aminoacyl-adenylate intermediate essential for the fidelity of protein synthesis. It is formed during the first step of the aminoacylation reaction catalyzed by the enzyme histidyl-tRNA synthetase (HisRS), a class II aminoacyl-tRNA synthetase (aaRS).[1][2][3] This reaction activates the amino acid L-histidine by covalently linking its carboxyl group to the α-phosphate of adenosine triphosphate (ATP), releasing pyrophosphate (PPi). The activated L-histidyl moiety is then transferred to its cognate transfer RNA (tRNAHis), a critical step that ensures histidine is correctly incorporated into nascent polypeptide chains during translation.

The stereochemistry of L-histidyl-AMP is of paramount importance. The translational apparatus almost exclusively utilizes L-amino acids, and the stereospecificity of enzymes like HisRS is a key checkpoint in maintaining the integrity of the genetic code. This guide provides a detailed examination of the stereochemical features of L-histidyl-AMP, its enzymatic synthesis, quantitative biochemical data, and the experimental protocols used for its study.

Stereochemistry of L-histidyl-AMP

The stereochemistry of L-histidyl-AMP is defined by the chiral centers present in its two constituent parts: the L-histidine amino acid and the ribose sugar of the adenosine monophosphate.

-

L-histidine Moiety : The "L" designation refers to the configuration at the α-carbon of the histidine molecule. According to the Cahn-Ingold-Prelog (CIP) priority rules, the α-carbon of L-histidine has an (S) absolute configuration. This configuration is crucial for its recognition and binding by the active site of HisRS.[3] The enzyme's active site is exquisitely shaped to accommodate the (S)-enantiomer, excluding the D-histidine counterpart, thereby preventing its erroneous incorporation into proteins.

-

Ribose Moiety : The adenosine monophosphate component contains a D-ribofuranose ring. The stereochemistry of the ribose sugar is fundamental to the structure of ATP and its subsequent incorporation into the L-histidyl-AMP molecule, as well as for its interaction with the enzyme.

The linkage between these two components is an anhydride bond between the carboxyl group of L-histidine and the phosphate group of AMP. The stereochemical integrity of both the L-histidine and the D-ribose is maintained throughout the enzymatic reaction.

Enzymatic Synthesis and Reaction Pathway

L-histidyl-AMP is synthesized by histidyl-tRNA synthetase (HisRS) in a two-step process.[2]

-

Amino Acid Activation (Adenylation) : L-histidine and ATP bind to the active site of HisRS. The enzyme catalyzes a nucleophilic attack from the carboxylate oxygen of L-histidine on the α-phosphate of ATP. This forms the L-histidyl-AMP intermediate and releases pyrophosphate (PPi).

-

L-histidine + ATP ⇌ L-histidyl-AMP + PPi

-

-

Aminoacyl Transfer : The activated histidyl moiety is transferred from the AMP to the 3'-hydroxyl group of the terminal adenosine (A76) of the cognate tRNAHis. This forms histidyl-tRNAHis (His-tRNAHis) and releases AMP.

-

L-histidyl-AMP + tRNA^His ⇌ His-tRNA^His + AMP

-

The overall reaction ensures that the correct amino acid is attached to its corresponding tRNA, a process fundamental to translational fidelity.

Caption: Enzymatic pathway for the formation of His-tRNAHis catalyzed by HisRS.

Quantitative Data

Kinetic Parameters

The efficiency of the aminoacylation reaction can be described by standard Michaelis-Menten kinetics. While specific kinetic data for the isolated adenylation step can be complex to obtain, data for the overall aminoacylation reaction provide insight into the enzyme's affinity for its substrates.

| Substrate | Enzyme Source | Km | kcat (s-1) | kcat/Km (M-1s-1) |

| tRNAHis (wild-type) | S. cerevisiae HisRS | 0.2 µM | 0.28 | 1.4 x 106 |

| tRNAHis (G-1C73 mutant) | S. cerevisiae HisRS | 1.2 µM | 0.002 | 1.7 x 103 |

| Table 1: Steady-state kinetic parameters for the aminoacylation of Saccharomyces cerevisiae tRNAHis by HisRS. The data highlights the critical role of the G-1 nucleotide in tRNAHis for efficient recognition and catalysis. |

Structural and Binding Data

The three-dimensional structure of HisRS in complex with L-histidyl-AMP has been resolved by X-ray crystallography, providing atomic-level details of the interactions that ensure stereospecificity.

| Parameter | Value | Source Organism | PDB ID |

| Resolution | 2.6 Å | Escherichia coli | 1KMM |

| Space Group | P1 | Escherichia coli | 1KMM |

| R-value work | 0.207 | Escherichia coli | 4RDX |

| R-value free | 0.262 | Escherichia coli | 4RDX |

| Table 2: Summary of crystallographic data for E. coli histidyl-tRNA synthetase complexed with histidyl-adenylate. |

Experimental Protocols

Protocol 1: Expression and Purification of E. coli Histidyl-tRNA Synthetase

This protocol describes the overexpression and purification of HisRS from E. coli, a necessary first step for in vitro studies.

-

Overexpression : Transform E. coli BL21(DE3) cells with a pET vector containing the HisRS gene. Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue incubation for 4-6 hours at 30°C.

-

Cell Lysis : Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF). Lyse cells by sonication on ice.

-

Clarification : Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

-

Anion Exchange Chromatography : Load the supernatant onto a Q Sepharose column pre-equilibrated with Buffer A (50 mM Tris-HCl pH 7.5, 1 mM DTT). Wash the column with Buffer A and elute the protein with a linear gradient of 0-1 M NaCl in Buffer A.

-

Hydroxyapatite Chromatography : Pool the fractions containing HisRS and dialyze against Buffer B (10 mM potassium phosphate pH 7.0, 1 mM DTT). Load the dialyzed sample onto a hydroxyapatite column. Elute with a linear gradient of potassium phosphate from 10 mM to 500 mM.

-

Purity Analysis and Storage : Analyze fractions for purity using SDS-PAGE. Pool pure fractions, dialyze against storage buffer (20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 50% glycerol), and store at -80°C.

Caption: Experimental workflow for the purification of HisRS from E. coli.

Protocol 2: In Vitro Synthesis and Kinetic Analysis of L-histidyl-AMP

This protocol uses an active site titration assay to monitor the formation of the HisRS•L-histidyl-AMP complex.

-

Reaction Setup : Prepare the adenylation reaction mixture on ice in a standard buffer (10 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

Component Addition : To the buffer, add the following components to the final concentrations specified:

-

Purified HisRS: 30 µM

-

ATP: 2.5 mM

-

[14C]-L-histidine: 80-100 µM (specific activity > 300 mCi/mmol)

-

Inorganic Pyrophosphatase: 0.2 U/mL (to drive the reaction forward)

-

-

Initiation and Incubation : Initiate the reaction by adding ATP. Incubate the mixture at 25°C.

-

Time-Point Quenching : At various time points (e.g., 0, 15, 30, 60, 120 seconds), remove aliquots of the reaction and quench them by spotting onto nitrocellulose filter discs.

-

Washing : Immediately wash the filters with ice-cold wash buffer (e.g., 5% trichloroacetic acid) to remove unbound [14C]-L-histidine. The protein and the covalently bound [14C]-L-histidyl-AMP will be retained on the filter.

-

Quantification : Dry the filters and measure the retained radioactivity using liquid scintillation counting.

-

Data Analysis : Plot the amount of [14C]-L-histidyl-AMP formed (in pmol) versus time. The initial burst of product formation corresponds to the concentration of active enzyme sites.

Caption: Workflow for the active site titration assay to measure L-histidyl-AMP formation.

Protocol 3: Stereochemical Confirmation by NMR Spectroscopy

This protocol outlines a general method to confirm the stereochemistry of the histidine moiety after its enzymatic activation and subsequent release.

-

Synthesis and Isolation : Synthesize L-histidyl-AMP enzymatically as described in Protocol 2, using non-radioactive L-histidine. Purify the intermediate away from the enzyme, for example, by size-exclusion chromatography under conditions that maintain the labile anhydride bond.

-

Hydrolysis : Hydrolyze the purified L-histidyl-AMP under mild acidic or basic conditions to release histidine and AMP.

-

Derivatization : To the released histidine, add a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or a modern equivalent. The CDA will react with the primary amine of histidine to form a diastereomeric amide.

-

NMR Analysis : Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3 or D2O). Acquire high-resolution 1H or 19F NMR spectra.

-

Spectral Interpretation : The presence of a single set of signals corresponding to one diastereomer confirms the enantiopurity of the starting L-histidine. If a racemic mixture of histidine had been used, two distinct sets of signals for the diastereomers would be observed. The chemical shifts of protons (or fluorine atoms) near the chiral center will differ between the two diastereomers, allowing for their quantification. By comparing the spectrum to that of a standard derivatized L-histidine, the (S) configuration can be unequivocally confirmed.

Conclusion

The stereochemistry of L-histidyl-AMP is a cornerstone of translational fidelity, governed by the high specificity of the histidyl-tRNA synthetase. The enzyme's ability to selectively recognize L-histidine and maintain its stereochemical integrity throughout the activation and transfer process is critical for cellular function. Through a combination of kinetic, structural, and spectroscopic analyses, the biochemical community has developed a detailed understanding of this vital intermediate. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of protein synthesis and explore potential therapeutic interventions targeting this fundamental pathway.

References

Theoretical Models of 3'-L-Histidyl-AMP Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the 3'-L-histidyl-AMP intermediate is a critical step in protein biosynthesis, catalyzed by histidyl-tRNA synthetase (HisRS). Understanding the binding dynamics of this intermediate is paramount for the development of novel therapeutics targeting protein synthesis, particularly in infectious diseases and oncology. This technical guide provides an in-depth overview of the theoretical models used to investigate the binding of this compound to HisRS, complemented by the experimental protocols essential for their validation. We explore computational approaches, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) methods, and detail the experimental techniques of X-ray crystallography and isothermal titration calorimetry (ITC). This guide aims to equip researchers with the foundational knowledge to explore and exploit the HisRS:histidyl-AMP interaction for drug discovery and development.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of a specific amino acid to its cognate tRNA in a two-step reaction.[1] In the first step, the amino acid is activated by ATP to form a high-energy aminoacyl-adenylate intermediate, with the release of pyrophosphate.[1][2] For histidine, this intermediate is this compound. In the second step, the aminoacyl group is transferred to the 3' end of the cognate tRNA.

Histidyl-tRNA synthetase (HisRS) belongs to the class II family of aaRSs and is a homodimer. Its crucial role in protein synthesis makes it an attractive target for the development of antimicrobial and anticancer agents. A thorough understanding of the binding of the this compound intermediate to the HisRS active site is fundamental for the rational design of inhibitors. Theoretical modeling, in conjunction with experimental validation, provides a powerful approach to elucidate the structural, energetic, and dynamic aspects of this molecular recognition process.

Beyond its canonical role in protein synthesis, HisRS has been implicated in non-translational functions, including signaling pathways related to the immune response. This adds another layer of complexity and opportunity for therapeutic intervention.

Theoretical Models of this compound Binding

A variety of computational methods are employed to model the interaction between this compound and HisRS. These models provide insights at different levels of detail, from static binding poses to the energetic landscape of the binding process.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For the HisRS system, docking can be used to predict the binding mode of this compound or its analogs within the enzyme's active site.

-

Principle: Docking algorithms explore the conformational space of the ligand within the binding site and use a scoring function to rank the different poses based on their predicted binding affinity.

-

Application to HisRS: Docking studies can be performed using the crystal structures of HisRS, for instance, from Escherichia coli or Thermus thermophilus, which have been solved in complex with histidyl-adenylate. These studies help in identifying key amino acid residues involved in the interaction and can be used for virtual screening of potential inhibitors.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the HisRS:histidyl-AMP complex, allowing the exploration of its conformational landscape and the analysis of the stability of the binding interactions over time.

-

Principle: MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory of their positions and velocities over time. This allows for the study of the dynamic behavior of the protein-ligand complex.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

QM/MM methods offer a hybrid approach that combines the accuracy of quantum mechanics for the chemically reactive part of the system with the efficiency of molecular mechanics for the surrounding protein environment.

-

Principle: The active site, including the this compound intermediate and key catalytic residues, is treated with a QM method, while the rest of the protein and solvent are treated with a classical MM force field.

-

Application to HisRS: QM/MM studies are particularly useful for investigating the formation of the histidyl-AMP intermediate (the adenylation reaction). A combined quantum mechanical/semiempirical study on E. coli HisRS has explored the fidelity mechanism of histidine activation, indicating that the active site confines the reactants in a geometry suitable for nucleophilic attack and that the interaction network is highly unfavorable for the incorporation of D-histidine. QM/MM simulations on the related aspartyl-tRNA synthetase have predicted a free energy barrier of approximately 23.4 kcal/mol for the adenylation reaction.

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize the key quantitative data related to the binding of histidine and its adenylate to HisRS, derived from both theoretical and experimental studies.

Table 1: Calculated Energetic Parameters from QM/MM Simulations

| System | Method | Calculated Parameter | Value (kcal/mol) | Reference |

| Aspartyl-tRNA Synthetase | QM/MM | Free Energy Barrier (Adenylation) | 23.4 | |

| RNA Minihelix (L-alanine) | QM/MM | Free Energy Barrier (Aminoacylation) | 17.0 | |

| RNA Minihelix (D-alanine) | QM/MM | Free Energy Barrier (Aminoacylation) | 26.2 |

Note: Data for HisRS is not directly available in the provided search results; data from a related aaRS and a model system are shown for illustrative purposes.

Table 2: Experimentally Determined Thermodynamic Parameters for HisRS Interactions

| Interacting Molecules | Technique | Binding Affinity (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |

| HisRS and Histidine | ITC | Data not available | Data not available | Data not available | Data not available |

| HisRS and ATP | ITC | Data not available | Data not available | Data not available | Data not available |

Note: While ITC is a standard method for obtaining these parameters, specific values for the HisRS:histidyl-AMP system were not found in the provided search results. The table structure is provided as a template for such data.

Experimental Protocols for Model Validation

The validation of theoretical models is crucial for their reliability. X-ray crystallography and Isothermal Titration Calorimetry are two powerful experimental techniques used to validate and complement computational studies of HisRS.

X-ray Crystallography of HisRS:Histidyl-AMP Complex

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, which serves as the foundation for theoretical modeling.

Detailed Protocol:

-

Protein Expression and Purification:

-

The gene for HisRS is cloned into an expression vector and overexpressed in a suitable host, such as E. coli.

-

The protein is purified to homogeneity using a series of chromatography steps, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

-

-

Crystallization:

-

The purified HisRS is concentrated to an appropriate level (e.g., 10-20 mg/mL).

-

The protein is mixed with a solution containing the ligand (a stable analog of histidyl-AMP, such as histidyl-adenylate) and a precipitating agent (e.g., ammonium sulfate).

-

Crystallization is typically achieved using vapor diffusion methods (hanging or sitting drop). The crucial parameter for successful crystallization of a tRNA synthetase complex is the precise stoichiometry of the enzyme and its ligands.

-

-

Data Collection and Structure Determination:

-

The crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using a known structure of a related aaRS as a search model.

-

The model is refined against the diffraction data, and the ligand is built into the electron density map.

-

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Detailed Protocol:

-

Sample Preparation:

-

Purified HisRS and the ligand (e.g., histidine or ATP) are dialyzed extensively against the same buffer to minimize heats of dilution.

-

The concentrations of the protein and ligand are determined accurately using methods such as UV-Vis spectroscopy or amino acid analysis.

-

Samples are degassed to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

The sample cell of the calorimeter is filled with the HisRS solution (typically 5-50 µM).

-

The injection syringe is filled with the ligand solution (typically 10-20 times the protein concentration).

-

A series of small injections of the ligand into the protein solution are performed at a constant temperature.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The heat of dilution, determined from control experiments (injecting ligand into buffer), is subtracted from the experimental data.

-

The integrated heat data are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka or Kd), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Aminoacylation and Non-Canonical Signaling of HisRS

Caption: Overview of the canonical aminoacylation pathway and a non-canonical signaling role of HisRS.

Workflow for Theoretical Modeling of HisRS:Histidyl-AMP Binding

Caption: A typical workflow for the computational modeling of this compound binding to HisRS.

Experimental Workflow for Model Validation

Caption: A generalized workflow for the experimental validation of theoretical models of HisRS.

Conclusion

The study of this compound binding to HisRS through theoretical modeling and experimental validation is a vibrant and essential area of research. The computational methods outlined in this guide, from molecular docking to QM/MM simulations, provide powerful tools to dissect the intricacies of this molecular interaction. When anchored by robust experimental data from techniques like X-ray crystallography and ITC, these models can offer profound insights into the mechanism of HisRS and pave the way for the structure-based design of novel inhibitors. The expanding knowledge of the non-canonical roles of HisRS further underscores the importance of a deep understanding of its ligand binding properties for future therapeutic strategies. This guide serves as a comprehensive resource for researchers aiming to contribute to this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-L-histidyl-AMP

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical and enzymatic synthesis of 3'-L-histidyl-AMP, a crucial molecule for studying aminoacyl-tRNA synthetases and for the development of novel therapeutics.

Introduction

This compound is the activated intermediate in the charging of tRNAHis by histidyl-tRNA synthetase (HisRS), a key step in protein biosynthesis.[1][2][3][4] The unique chemical properties of the histidine imidazole side group make it a critical component in the active sites of many enzymes.[1] The synthesis of stable analogs of aminoacyl-adenylates, such as this compound, is essential for structural and functional studies of aminoacyl-tRNA synthetases and for screening potential inhibitors of these enzymes. This document outlines two primary methods for the synthesis of this compound: a chemical approach using carbodiimide coupling and an enzymatic approach leveraging the catalytic activity of HisRS.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves the protection of the reactive functional groups of L-histidine, followed by coupling with adenosine monophosphate (AMP) using a carbodiimide condensing agent, and subsequent deprotection and purification.

Experimental Protocol

1. Protection of L-Histidine:

-

α-Amino Group Protection: The α-amino group of L-histidine is protected using the tert-butoxycarbonyl (Boc) group to prevent its participation in the subsequent coupling reaction.

-

Dissolve L-histidine in a 1:1 mixture of dioxane and water.

-